molecular formula C8H4BrF2NO B2687566 2-Bromo-6-(difluoromethoxy)benzonitrile CAS No. 1261475-01-7

2-Bromo-6-(difluoromethoxy)benzonitrile

Cat. No.: B2687566
CAS No.: 1261475-01-7
M. Wt: 248.027
InChI Key: HEZIOFLOSYOBPM-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4BrF2NO. It is characterized by the presence of a bromine atom, two fluorine atoms, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)benzonitrile typically involves the bromination of 6-(difluoromethoxy)benzonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)benzonitrile is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzonitrile
  • 2-Bromo-6-(trifluoromethoxy)benzonitrile
  • 2-Bromo-6-methoxybenzonitrile

Uniqueness

2-Bromo-6-(difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and enhances its utility in various research applications .

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZIOFLOSYOBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261475-01-7
Record name 2-bromo-6-(difluoromethoxy)benzonitrile
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